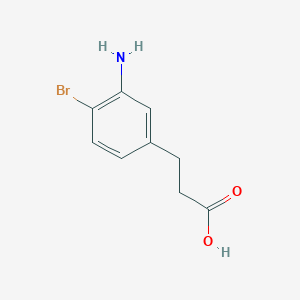

3-(3-Amino-4-bromophenyl)propanoic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(3-amino-4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZXCVUOUYMMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648617 | |

| Record name | 3-(3-Amino-4-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116530-55-3 | |

| Record name | 3-(3-Amino-4-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 3 Amino 4 Bromophenyl Propanoic Acid Analogues

Stereoselective Synthetic Pathways

The development of stereoisomerically pure compounds is often essential for their intended biological or material functions. Methodologies to control the stereochemistry at the C3 position of 3-amino-3-arylpropanoic acid analogues are of significant interest.

Achieving high enantioselectivity in the synthesis of chiral β-amino acids is a key challenge. One effective strategy involves enzymatic resolution. For instance, a method developed for the closely related racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate utilizes enantioselective N-acylation catalyzed by Candida antarctica lipase A (CAL-A). researchgate.net This biocatalytic approach can separate enantiomers with high precision, a technique adaptable to bromo-substituted analogues. The process typically involves the selective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The resulting enantiomerically pure amino acid can then be obtained after a hydrolysis step. researchgate.net Such chiral building blocks are valuable in the synthesis of pharmaceutical agents, particularly for drugs targeting the central nervous system. myskinrecipes.com

For molecules with multiple stereocenters, controlling the relative stereochemistry is paramount. Diastereoselective synthesis often relies on the use of chiral auxiliaries. A powerful approach for the synthesis of chiral β-amino esters involves the stereoselective addition of ester enolates to N-tert-butylsulfinylimines. us.es This method has proven effective for preparing a wide range of enantiopure 4-amino-3,4-dihydrocoumarin derivatives, which are analogues of β-amino acids. us.es

The N-tert-butylsulfinyl group acts as a potent stereodirecting auxiliary, guiding the nucleophilic attack of the enolate to one face of the C=N double bond. us.es This strategy can be adapted to synthesize analogues of 3-(3-amino-4-bromophenyl)propanoic acid with high diastereoselectivity. The process would involve the condensation of 3-amino-4-bromobenzaldehyde with a chiral sulfinamide to form the corresponding N-sulfinylimine, followed by the stereoselective addition of a propanoate-derived enolate. Subsequent removal of the sulfinyl auxiliary yields the desired chiral β-amino acid derivative.

Functional Group Interconversions and Derivatizations

The functional groups of this compound—the primary amine, the carboxylic acid, and the aryl bromide—serve as versatile handles for further molecular elaboration.

In multistep syntheses, particularly in peptide synthesis, the temporary protection of the α-amino group is mandatory to prevent undesired side reactions during coupling steps. peptide.com The two most common protecting groups employed in solid-phase peptide synthesis (SPPS) are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. americanpeptidesociety.orgresearchgate.net

The Fmoc group is favored in modern peptide synthesis due to the mild, basic conditions (typically piperidine in DMF) required for its removal, which minimizes side reactions. americanpeptidesociety.org This makes the Fmoc strategy suitable for synthesizing complex and lengthy peptides. americanpeptidesociety.org Fmoc-protected derivatives of bromophenyl-β-amino acids are valuable building blocks in peptide synthesis and drug development. nbinno.comchemimpex.com Conversely, the Boc group requires harsher acidic conditions for its removal, such as trifluoroacetic acid (TFA). americanpeptidesociety.org While historically significant, the Boc strategy is now more commonly used for specific applications, such as synthesizing short peptides or sequences prone to racemization under basic conditions. americanpeptidesociety.org

The choice between Fmoc and Boc strategies depends on the specific peptide sequence, the desired final product, and compatibility with other protecting groups on amino acid side chains. peptide.comamericanpeptidesociety.org

| Protecting Group | Abbreviation | Protection Reagent Example | Deprotection Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) | Mild base (e.g., 20% piperidine in DMF) americanpeptidesociety.org | Mild deprotection conditions, compatible with automated synthesis. americanpeptidesociety.org | Can be sensitive to premature cleavage in strongly basic conditions. peptide.com |

| tert-Butyloxycarbonyl | Boc | Boc-anhydride ((Boc)₂O) | Strong acid (e.g., Trifluoroacetic acid, TFA) americanpeptidesociety.org | Stable to basic conditions, useful for specific sequences. americanpeptidesociety.org | Harsh deprotection can lead to peptide degradation. americanpeptidesociety.org |

The carboxylic acid moiety is readily converted into a variety of other functional groups. A primary transformation is the formation of amide bonds, a cornerstone of peptide chemistry. myskinrecipes.com This reaction typically involves the activation of the carboxylic acid with a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate benzotriazole tetramethyl uronium (HBTU), followed by reaction with a primary or secondary amine.

Esterification, through reaction with an alcohol under acidic conditions, yields the corresponding esters. For example, treatment with methanol in the presence of a catalytic amount of sulfuric acid can produce the methyl ester. mdpi.com The carboxylic acid can also be converted to a hydrazide by reacting an ester derivative with hydrazine. These hydrazides are versatile intermediates that can be further reacted, for instance, with aldehydes to form hydrazones. mdpi.com

The bromophenyl ring is a platform for introducing additional substituents through electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The outcome of these reactions is governed by the directing effects of the existing substituents: the bromo group and the (often protected) amino-propanoic acid side chain.

Common EAS reactions include:

Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation : Further bromination or chlorination can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). masterorganicchemistry.com

Sulfonation : Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation : These reactions introduce acyl (-COR) or alkyl (-R) groups, respectively, using an acyl/alkyl halide and a Lewis acid catalyst. masterorganicchemistry.com

The positions ortho to the activating amino (or protected amino) group are strongly favored for substitution. Therefore, electrophilic attack is most likely to occur at the C5 position of the this compound scaffold.

Coupling Reactions and Complex Molecule Integration

The bromine substituent on the phenyl ring of this compound analogues is a versatile functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for integrating this scaffold into more complex molecular structures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For analogues of this compound, a Suzuki-Miyaura coupling can be employed to introduce a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position of the phenyl ring. This is particularly useful in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals. tcichemicals.com The reaction conditions are generally mild and tolerant of various functional groups, making it a highly versatile tool in organic synthesis. wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction provides a means to introduce alkenyl groups onto the phenyl ring, leading to the synthesis of stilbene and cinnamic acid derivatives. The Heck reaction is known for its high stereoselectivity, typically affording the trans-isomer of the resulting alkene. organic-chemistry.org

Sonogashira Coupling: This coupling reaction utilizes a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orglibretexts.org The Sonogashira coupling is instrumental in the synthesis of arylalkynes and conjugated enynes, which are valuable intermediates in the preparation of complex natural products and functional materials. libretexts.orgscirp.orgscirp.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting the aryl bromide with an amine. wikipedia.orglibretexts.orgacsgcipr.org This is a crucial transformation for synthesizing diarylamines and other N-arylated compounds. The development of specialized phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under mild conditions. wikipedia.orgnih.gov

| Coupling Reaction | Reactants | Catalyst System | Product Type | Key Features |

| Suzuki-Miyaura | Aryl Bromide + Organoboron Compound | Palladium Catalyst + Base | Biaryls, Vinylarenes | Mild conditions, high functional group tolerance |

| Heck | Aryl Bromide + Alkene | Palladium Catalyst + Base | Substituted Alkenes | High stereoselectivity for trans-isomers |

| Sonogashira | Aryl Bromide + Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst | Arylalkynes, Conjugated Enynes | Formation of C(sp²)-C(sp) bonds |

| Buchwald-Hartwig | Aryl Bromide + Amine | Palladium Catalyst + Base + Ligand | Arylamines | Wide scope of amine coupling partners |

Advanced Catalytic Approaches in Synthetic Design

Modern synthetic chemistry increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis and modification of this compound analogues, both chemocatalytic and biocatalytic approaches offer significant advantages.

Catalytic Hydrogenation: This process is a fundamental reaction in organic synthesis, often employed for the reduction of nitro groups or the saturation of double bonds. In the context of synthesizing analogues, catalytic hydrogenation can be used to reduce a nitro group to an amino group on the phenyl ring. google.comgoogle.com For instance, the hydrogenation of a nitrophenyl precursor can provide the corresponding aminophenyl derivative. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation, often performed under mild conditions of temperature and pressure. nih.gov

Biocatalysis: The use of enzymes as catalysts offers several benefits, including high stereoselectivity, mild reaction conditions, and a reduced environmental footprint. nih.gov For the synthesis of chiral amino acids and their derivatives, biocatalysis is a particularly powerful tool. researchgate.netglobethesis.com Enzymes such as phenylalanine ammonia lyases (PALs) can be used for the asymmetric amination of cinnamic acid derivatives to produce chiral phenylalanine analogues. frontiersin.org This approach provides a green and efficient route to enantiomerically pure compounds.

| Catalytic Approach | Transformation | Key Advantages | Example Application |

| Catalytic Hydrogenation | Reduction of nitro groups, saturation of double bonds | High efficiency, scalability | Synthesis of aminophenyl derivatives from nitro precursors |

| Biocatalysis | Asymmetric synthesis, selective functional group transformations | High stereoselectivity, mild conditions, environmentally friendly | Enantioselective synthesis of chiral amino acids using lyases |

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound analogues can be made more sustainable by incorporating these principles.

One key aspect of green chemistry is the use of environmentally benign solvents. Water is an ideal solvent for many reactions due to its low cost, non-toxicity, and non-flammability. wikipedia.org Developing catalytic systems that are active in aqueous media is a significant goal in sustainable synthesis.

Another principle is the use of catalytic reagents in place of stoichiometric ones. Catalytic reactions are inherently more atom-economical as a small amount of catalyst can facilitate a large number of transformations. The palladium-catalyzed coupling reactions discussed previously are excellent examples of this principle in action.

Furthermore, the use of biocatalysis aligns well with the principles of green chemistry. nih.gov Enzymatic reactions are typically performed in water under mild conditions, and the enzymes themselves are biodegradable. The application of immobilized enzymes in continuous flow processes can further enhance sustainability by allowing for catalyst recycling and improved process efficiency. frontiersin.org

State of the Art Analytical Characterization Techniques for 3 3 Amino 4 Bromophenyl Propanoic Acid Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to the characterization of molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV/VIS) spectroscopy provide complementary information regarding the connectivity of atoms, molecular weight, functional groups, and electronic properties of 3-Amino-3-(4-bromophenyl)propanoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. For 3-Amino-3-(4-bromophenyl)propanoic acid, both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the protons of the propanoic acid backbone give rise to characteristic signals. The methine proton (CH) adjacent to the stereocenter is expected to appear as a triplet, coupled to the two protons of the adjacent methylene (B1212753) (CH₂) group. The methylene protons would correspondingly appear as a doublet of doublets due to coupling with the methine proton. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring typically present as a pair of doublets, a classic AA'BB' system. The chemical shifts of these protons are influenced by the electronic effects of the bromine and amino-substituted propanoic acid groups. The protons of the amine (NH₂) and carboxylic acid (COOH) groups are also observable, though their signals can be broad and their chemical shifts are highly dependent on the solvent and concentration. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Amino-3-(4-bromophenyl)propanoic acid

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern |

| COOH | Carboxylic Acid | 10.0 - 12.0 | 170 - 175 | Broad Singlet |

| CH-N | Methine | 4.0 - 4.5 | 50 - 55 | Triplet |

| CH₂ | Methylene | 2.5 - 3.0 | 40 - 45 | Doublet of Doublets |

| Ar-H | Aromatic | 7.2 - 7.6 | 120 - 135 | Doublets (AA'BB') |

| NH₂ | Amine | 1.5 - 3.5 | N/A | Broad Singlet |

| C-Br | Aromatic | N/A | 120 - 125 | N/A |

| C-CH | Aromatic | N/A | 140 - 145 | N/A |

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition. ontosight.ai For 3-Amino-3-(4-bromophenyl)propanoic acid (molecular weight approx. 244.09 g/mol ), MS is crucial for confirming its identity and assessing purity. sigmaaldrich.com

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic pair of peaks (M and M+2) in the mass spectrum for the molecular ion and any bromine-containing fragments, which is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern provides structural information. Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) would include the loss of the carboxylic acid group (a loss of 45 Da, [M-COOH]⁺) and the loss of water (a loss of 18 Da). Alpha-cleavage next to the amine and phenyl groups can also occur. For instance, cleavage between the benzylic carbon and the adjacent methylene carbon would yield a fragment corresponding to the bromophenyl-methanamine cation. libretexts.orgnih.gov Analysis of these fragments helps to piece together the molecular structure.

Table 2: Predicted Mass Spectrometry Fragments for 3-Amino-3-(4-bromophenyl)propanoic acid

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Identity of Fragment |

| 243 | 245 | [M]⁺ (Molecular Ion) |

| 198 | 200 | [M-COOH]⁺ |

| 184 | 186 | [BrC₆H₄CHNH₂]⁺ |

| 156 | 158 | [BrC₆H₄]⁺ |

| 104 | 104 | [C₆H₅CHNH₂]⁺ (Loss of Br) |

Vibrational Spectroscopy (FTIR) and Electronic Spectroscopy (UV/VIS) for Structural Confirmation

Vibrational and electronic spectroscopy provide additional layers of structural confirmation by probing the functional groups and conjugated systems within the molecule.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation. For 3-Amino-3-(4-bromophenyl)propanoic acid, the FTIR spectrum would be expected to show several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid group. mdpi.com The C=O stretch of the carboxylic acid typically appears as a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region. Aromatic C=C stretching vibrations can be observed between 1450 and 1600 cm⁻¹, while the C-Br stretch would appear at lower wavenumbers, typically below 700 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV/VIS) spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in 3-Amino-3-(4-bromophenyl)propanoic acid is the bromophenyl group. This aromatic system is expected to exhibit characteristic absorption maxima (λmax) in the UV region, typically around 220-280 nm. The exact position and intensity of these absorptions can be influenced by the solvent and the substituents on the aromatic ring. researchgate.net

Table 3: Characteristic Spectroscopic Data for 3-Amino-3-(4-bromophenyl)propanoic acid

| Technique | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| FTIR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| FTIR | N-H Stretch (Amine) | 3300 - 3500 |

| FTIR | C=O Stretch (Carboxylic Acid) | 1700 - 1725 |

| FTIR | C=C Stretch (Aromatic) | 1450 - 1600 |

| UV/VIS | π → π* Transition (Aromatic) | ~220 - 280 nm |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and, in the case of chiral molecules, for resolving enantiomers. High-Performance Liquid Chromatography (HPLC) is the predominant method used for these purposes.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-phase HPLC (RP-HPLC) is a widely used method for the purity assessment of non-volatile organic compounds like 3-Amino-3-(4-bromophenyl)propanoic acid. In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase.

A suitable method would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer or water with an acid modifier like formic acid or trifluoroacetic acid) to control the ionization state of the amino and carboxylic acid groups. nih.gov Detection is commonly achieved using a UV detector set to a wavelength where the bromophenyl chromophore absorbs strongly, for example, 225 nm. tsijournals.com By running a gradient of increasing organic solvent, impurities with different polarities can be separated from the main compound peak. The area of the main peak relative to the total area of all peaks provides a quantitative measure of the compound's purity.

Table 4: Representative RP-HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

Chiral Liquid Chromatography for Enantiomeric Purity Determination

Since 3-Amino-3-(4-bromophenyl)propanoic acid contains a stereocenter at the carbon bearing the amino group, it exists as a pair of enantiomers ((R) and (S)). Differentiating and quantifying these enantiomers is critical, as they often exhibit different biological activities. Chiral liquid chromatography is the definitive method for determining enantiomeric purity.

A validated chiral HPLC method for the separation of the enantiomers of β-amino-β-(4-bromophenyl) propionic acid has been reported. tsijournals.com This method employs a chiral stationary phase (CSP), specifically the (R,R) Whelk-01 column, which is a Pirkle-type or donor-acceptor column. The separation is achieved using a normal-phase mobile phase. tsijournals.com

The reported method utilizes a mobile phase composed of n-hexane, ethanol (B145695), trifluoroacetic acid (TFA), and isopropyl amine (95:5:0.1:0.025 v/v/v/v). The inclusion of TFA and isopropyl amine is crucial for improving peak shape and resolution. Under these conditions, baseline separation of the (R) and (S) enantiomers was achieved with a resolution factor greater than 2.5. The method was validated, with the limit of detection (LOD) and limit of quantification (LOQ) for both enantiomers being 0.3 µg/mL and 1.0 µg/mL, respectively. tsijournals.com

Table 5: Validated Chiral HPLC Method for Enantiomeric Separation tsijournals.com

| Parameter | Condition |

| Column | (R,R) Whelk-01 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-hexane : ethanol : TFA : isopropyl amine (95:5:0.1:0.025) |

| Flow Rate | 1.0 mL/min (Adjustable from 0.8 to 1.2 mL/min) |

| Detection | UV at 225 nm |

| Column Temperature | 25 °C |

| Retention Time (R-enantiomer) | ~18.0 min |

| Retention Time (S-enantiomer) | ~22.5 min |

| Resolution | > 2.5 |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, amino acids like 3-(3-Amino-4-bromophenyl)propanoic acid are polar and non-volatile, necessitating a derivatization step to make them suitable for GC analysis. sigmaaldrich.com This process involves converting the polar functional groups (amine and carboxylic acid) into less polar, more volatile derivatives. sigmaaldrich.com

Common derivatization strategies applicable to this compound include silylation, which targets active hydrogens on the amino and carboxyl groups. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.com Another approach is acylation, for instance, using anhydrides like heptafluorobutyric anhydride (B1165640) (HFBA) or chloroformates such as ethyl chloroformate (ECF), which react with the amino group. researchgate.net

Following derivatization, the resulting volatile derivative of this compound can be introduced into the GC system. The separation is typically performed on a capillary column with a nonpolar stationary phase. The choice of column and temperature programming is crucial for achieving good resolution and peak shape. Mass spectrometry (MS) is often coupled with GC (GC-MS) to provide structural information and confirm the identity of the eluted derivatives based on their characteristic fragmentation patterns. sigmaaldrich.commdpi.com

A hypothetical GC-MS analysis of a silylated derivative of this compound could yield the following results:

| Derivative Name | Retention Time (min) | Key Mass Spectral Fragments (m/z) |

| bis(trimethylsilyl)-3-(3-Amino-4-bromophenyl)propanoate | 15.8 | 387 (M+), 372 (M-15), 298, 179 |

This data is illustrative and would depend on the specific derivatization reagent and GC-MS conditions used.

Elemental Analysis and Microanalysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides experimental percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements, which are then compared against the theoretical values calculated from the molecular formula. This comparison is a critical step in verifying the purity and identity of a synthesized compound like this compound.

The molecular formula of this compound is C₉H₁₀BrNO₂. nih.gov Based on this formula, the theoretical elemental composition can be calculated. Modern elemental analyzers combust the sample under controlled conditions and quantitatively measure the resulting combustion products (CO₂, H₂O, N₂) to determine the elemental percentages.

The verification of the elemental composition of this compound is presented in the table below, comparing the theoretical values with typical experimental results.

| Element | Theoretical % | Found % (Hypothetical) |

| Carbon (C) | 44.29 | 44.35 |

| Hydrogen (H) | 4.13 | 4.10 |

| Bromine (Br) | 32.74 | 32.68 |

| Nitrogen (N) | 5.74 | 5.79 |

| Oxygen (O) | 13.11 | 13.08 |

The "Found %" values are hypothetical and represent what would be expected for a high-purity sample.

Elucidating the Medicinal Chemistry and Biological Activity Profiles of 3 3 Amino 4 Bromophenyl Propanoic Acid Derivatives

Role as Building Blocks in Bioactive Molecule Synthesis

The unique structure of 3-(3-Amino-4-bromophenyl)propanoic acid, featuring a phenyl ring substituted with both an amino group and a bromine atom, along with a flexible propanoic acid side chain, makes it an attractive starting point for chemical synthesis. This structural arrangement provides multiple reactive sites for modification, allowing chemists to construct a diverse library of complex molecules.

Non-proteinogenic amino acids, such as derivatives of phenylpropanoic acid, are crucial in modern drug design, particularly in the synthesis of peptide-based therapeutics. mdpi.com Incorporating these unnatural amino acids into peptide chains can lead to compounds with enhanced stability, improved pharmacokinetic profiles, and novel biological activities. peptide.com Derivatives like (S)-2-Amino-3-(4-bromophenyl)propanoic acid and (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid are considered phenylalanine derivatives and are utilized in peptide synthesis. medchemexpress.commedchemexpress.com

The introduction of the bromo-substituted phenyl ring can create unique interactions with biological targets, potentially enhancing binding affinity and selectivity. The tert-butoxycarbonyl (Boc) protecting group, as seen in (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid, is a standard tool in solid-phase peptide synthesis (SPPS), enabling the controlled, stepwise assembly of peptide sequences. google.com By integrating these modified amino acids, researchers can design peptidomimetics and inhibitors that target specific enzymes or receptors involved in disease pathways. mdpi.compeptide.com

A molecular scaffold is a core structure upon which various functional groups can be built to create new drugs. The propanoic acid framework has proven to be a versatile scaffold for developing novel therapeutic agents. mdpi.comresearchgate.net For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and shown to possess significant antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. researchgate.netnih.gov This highlights the potential of the core structure to be adapted for various therapeutic targets.

In the context of cancer research, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as promising scaffolds for the development of new anticancer candidates. mdpi.com These compounds leverage the propanoic acid backbone to correctly orient the thiazole (B1198619) and phenyl groups for interaction with biological targets like SIRT2 and EGFR. mdpi.com The synthetic versatility of the scaffold allows for systematic modifications, which can enhance potency, selectivity, and pharmacokinetic properties, paving the way for preclinical development. mdpi.commdpi.com

Pharmacological Modulations and Receptor Interactions

The biological effects of this compound derivatives are often mediated by their interaction with specific proteins, such as receptors and enzymes. Their structural features allow them to modulate the activity of various physiological systems.

Aromatic amino acids are the natural precursors to monoamine neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine. mdpi.com Synthetic amino acid derivatives can influence these neurological pathways by interacting with the enzymes and receptors that govern neurotransmitter synthesis, release, and degradation. mdpi.comontosight.ai 3-Amino-3-(4-bromophenyl)propanoic acid has been investigated for its potential role in neurological pathways and its ability to influence neurotransmitter activity. ontosight.ai The presence of the phenyl ring and amino group allows these compounds to potentially interact with monoamine oxidases (MAO) or catechol-O-methyltransferase (COMT), enzymes critical for neurotransmitter metabolism. mdpi.com By inhibiting these enzymes, such derivatives could increase the availability of neurotransmitters in the brain, a strategy used in the treatment of depression and Parkinson's disease.

The targeted design of molecules that can selectively bind to and modulate the activity of specific receptor subtypes is a cornerstone of modern pharmacology. Selective Estrogen Receptor Modulators (SERMs), for example, can act as either estrogen receptor agonists or antagonists depending on the target tissue, a property that is highly valuable in treatments for breast cancer and osteoporosis. nih.gov

Following this principle, propanoic acid analogs have been developed as potent and selective receptor antagonists. A notable example is the development of 3-(2-Aminocarbonylphenyl)propanoic acid analogs as selective antagonists for the EP3 receptor, a subtype of the prostaglandin (B15479496) E receptor. nih.govdocumentsdelivered.com Through systematic optimization of the side chains on the phenyl rings, researchers were able to synthesize compounds with high in vitro potency and excellent subtype selectivity. nih.gov This demonstrates that the propanoic acid scaffold can be effectively utilized to create highly specific modulators for G-protein coupled receptors, which are a major class of drug targets.

Anti-Cancer and Anti-Proliferative Activity Studies

A significant area of research for propanoic acid derivatives has been in oncology, where numerous studies have demonstrated their potential as anti-cancer and anti-proliferative agents. These compounds have shown efficacy against a variety of cancer cell lines, often through mechanisms that involve inducing cell death and inhibiting cell migration.

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been evaluated for their anticancer activities. mdpi.comnih.gov In one study, several compounds from this series were found to reduce the viability of A549 non-small cell lung cancer cells by 50% and suppress their migration in vitro. mdpi.com Notably, these compounds showed favorable cytotoxicity profiles when tested against noncancerous Vero cells, indicating a degree of selectivity for cancer cells. mdpi.comresearchgate.net

Similarly, a series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives exhibited potent, structure-dependent anti-proliferative activity against H69 small-cell lung carcinoma cells, including an anthracycline-resistant variant (H69AR). mdpi.com The most active compounds, particularly those containing an oxime moiety, showed cytotoxic activity in the low micromolar range, significantly surpassing that of the standard chemotherapy agent cisplatin. mdpi.com These derivatives were also effective in inducing cell death in 3D spheroid models of A549 cells, further supporting their therapeutic potential. mdpi.com

Other studies have explored organotin(IV) carboxylate compounds derived from propanoic acid derivatives. nih.gov These complexes demonstrated outstanding anti-proliferative activity against a panel of human tumor cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC₅₀ values in the nanomolar to low micromolar range. nih.gov

The table below summarizes the anti-proliferative activities of selected propanoic acid derivatives from various studies.

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives (e.g., Compounds 12, 20-22, 29) | A549 (Non-small cell lung cancer) | Reduced cell viability by 50%; suppressed cell migration; favorable cytotoxicity towards noncancerous Vero cells. | mdpi.comnih.gov |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives (e.g., Compounds 21, 22) | A549, H69, H69AR (Lung carcinoma) | Exhibited potent cytotoxicity with IC₅₀ values of 5.42 µM and 2.47 µM against A549 cells, surpassing cisplatin. Effective against drug-sensitive and resistant cells. | mdpi.com |

| Triphenyltin(IV) compounds with propanoic acid derivatives (e.g., Ph₃SnL1, Ph₃SnL3) | HepG2 (Liver), MCF-7 (Breast), HCT-116 (Colon), A549 (Lung) | Outstanding anti-proliferative activity with IC₅₀ values ranging from 0.100–0.785 µM. | nih.gov |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | U-87 (Glioblastoma), MDA-MB-231 (Breast cancer) | Generally more cytotoxic against U-87 than MDA-MB-231 cells. One derivative reduced U-87 cell viability to 19.6%. | nih.gov |

Mechanisms of Anti-Tumor Activity

The anti-tumor effects of derivatives based on the aminopropanoic acid scaffold are linked to their ability to interact with key cellular targets involved in cancer cell proliferation and survival. In silico studies on some polysubstituted thiazole derivatives of a related 3-aminopropanoic acid structure have suggested potential interactions with human SIRT2 and EGFR, which are crucial regulators of cell growth and differentiation. nih.gov The introduction of specific functional groups, such as an oxime moiety, has been shown to significantly enhance antiproliferative activity, likely through electron-withdrawing properties or by facilitating hydrogen bonding interactions with cellular targets. nih.gov Furthermore, certain derivatives have demonstrated the ability to suppress cancer cell migration, indicating a potential to inhibit metastasis. mdpi.commedchemexpress.com

Evaluation in Cancer Cell Lines

The in vitro efficacy of these derivatives has been assessed across a panel of human cancer cell lines. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their cytotoxic effects against the A549 human lung adenocarcinoma cell line. mdpi.commedchemexpress.com Several compounds in this series were found to reduce A549 cell viability by 50% and also showed the ability to suppress cell migration. mdpi.commedchemexpress.com Notably, these compounds exhibited favorable cytotoxicity profiles when tested against non-cancerous Vero cells, suggesting a degree of selectivity for cancer cells. mdpi.commedchemexpress.com

In another study, novel polysubstituted thiazole derivatives of 3-[(4-acetylphenyl)amino]propanoic acid demonstrated structure-dependent antiproliferative activity against A549 cells. nih.gov Specifically, oxime and carbohydrazide (B1668358) derivatives exhibited potent cytotoxicity with low micromolar IC₅₀ values, surpassing the efficacy of the standard chemotherapeutic agent, cisplatin. nih.gov These promising derivatives also showed potent activity against H69 small-cell lung carcinoma and anthracycline-resistant H69AR cells, highlighting their potential to overcome drug resistance. nih.gov The cytotoxic effects of these compounds were further confirmed in 3D spheroid models of A549 cells. nih.gov

Table 1: Antiproliferative Activity of Selected 3-Aminopropanoic Acid Derivatives

| Derivative Type | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung) | Reduced cell viability by 50%, suppressed migration | mdpi.commedchemexpress.com |

| Polysubstituted thiazole derivatives | A549 (Lung) | IC₅₀ values of 5.42 µM and 2.47 µM | nih.gov |

| Polysubstituted thiazole derivatives | H69 (Lung) | Potent antiproliferative activity | nih.gov |

| Polysubstituted thiazole derivatives | H69AR (Drug-Resistant Lung) | Potent antiproliferative activity | nih.gov |

Antimicrobial Efficacy and Mechanisms

Derivatives of the 3-aminopropanoic acid scaffold have also been investigated for their potential as antimicrobial agents, showing activity against a spectrum of bacterial and fungal pathogens.

Activity against Bacterial Strains

A series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against ESKAPE group bacteria, which are known for their multidrug resistance. nih.gov Certain hydrazone derivatives containing heterocyclic substituents were identified as the most potent, with a broad spectrum of activity. nih.gov These compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 8 µg/mL and vancomycin-resistant Enterococcus faecalis with MICs between 0.5 and 2 µg/mL. nih.gov Activity was also observed against Gram-negative pathogens, with MIC values in the range of 8–64 µg/mL. nih.gov

Antifungal Properties

The same series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated significant antifungal properties. nih.gov They showed activity against drug-resistant Candida species, including the emerging multidrug-resistant pathogen Candida auris, with MIC values ranging from 0.5 to 64 µg/mL. nih.gov This indicates the potential of these compounds to address the growing challenge of fungal infections that are refractory to existing treatments.

Table 2: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

| Pathogen Type | Representative Pathogens | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Gram-positive Bacteria | MRSA, Vancomycin-resistant Enterococcus faecalis | 0.5 - 8 | nih.gov |

| Gram-negative Bacteria | ESKAPE group pathogens | 8 - 64 | nih.gov |

| Fungi | Drug-resistant Candida species, Candida auris | 0.5 - 64 | nih.gov |

Molecular Targets of Antimicrobial Action

The antimicrobial mechanism of amino acid derivatives is often linked to the disruption of essential cellular processes in microorganisms. For various amino acid derivatives, the primary molecular targets are enzymes involved in the synthesis of peptidoglycan or other vital cell wall components. The MurA-F pathway, which is critical for the formation of peptidoglycan in bacteria, represents an attractive and selective target for such antimicrobial strategies.

Neuroprotective Potential and Associated Therapeutic Research

Research in Alzheimer's and Parkinson's Diseases

Comprehensive searches of scientific databases have not yielded specific studies investigating the efficacy or mechanism of action of This compound or its direct derivatives in preclinical or clinical models of Alzheimer's or Parkinson's disease.

However, research into structurally related compounds offers some insights into potential avenues of investigation. For instance, derivatives of 3-(4-aminophenyl)-coumarin have been explored as potential agents for Alzheimer's disease, demonstrating inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the cholinergic hypothesis of the disease. Similarly, certain 4'-bromophenyl-4'-piperidinol derivatives have been identified as multi-target agents for Alzheimer's, exhibiting not only cholinesterase inhibition but also antioxidant properties. These findings suggest that the aminophenylpropanoic acid scaffold, particularly with a bromine substitution, could be a starting point for designing novel therapeutic agents for neurodegenerative diseases. The bromine atom can influence the compound's lipophilicity and its ability to form halogen bonds, which may enhance its binding affinity to biological targets.

For Parkinson's disease, the exploration of novel therapeutic agents often involves targeting pathways such as dopamine regulation and alpha-synuclein (B15492655) aggregation. While no direct evidence links This compound to these pathways, the broader class of amino acid derivatives is of interest in neuroscience research. Further investigation would be required to determine if this specific compound or its derivatives could modulate these key pathological features of Parkinson's disease.

Enzyme Activity and Protein Interaction Studies

Investigations in Biochemical Assays

As mentioned, related aminophenyl-coumarin and bromophenyl-piperidinol derivatives have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase. The data from these studies could inform the design of biochemical assays to test This compound and its derivatives for similar inhibitory potential. The table below hypothetically outlines the kind of data that would be generated from such assays, based on findings for related compounds.

Table 1: Hypothetical Cholinesterase Inhibition Profile

| Compound Derivative | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

| Derivative A | Acetylcholinesterase (AChE) | 5.2 | Competitive |

| Derivative B | Butyrylcholinesterase (BChE) | 12.8 | Non-competitive |

| This compound | AChE / BChE | Not Determined | Not Determined |

This table is illustrative and does not represent actual experimental data for the specified compound.

Further research would be necessary to synthesize and test these compounds in appropriate biochemical assays to determine their actual enzyme inhibition profiles.

Amino Acid Transport Mechanism Research

The role of This compound in modulating amino acid transport mechanisms is another area that remains to be explored. Amino acid transporters are crucial for maintaining cellular homeostasis and are implicated in various physiological and pathological processes.

The structural similarity of This compound to natural amino acids suggests it could potentially interact with amino acid transporters. Research on the structure-activity relationships of substrates for transporters like the L-type amino acid transporter 1 (LAT1) or the sodium-coupled neutral amino acid transporter 2 (SNAT2) could provide a basis for investigating such interactions. These transporters are known to transport large neutral amino acids, and the phenylpropanoic acid backbone could serve as a recognition motif.

Future research could involve competitive binding assays or cellular uptake studies to determine if This compound or its derivatives can act as substrates or inhibitors of specific amino acid transporters. This could have implications for its potential use in drug delivery to the central nervous system or in modulating cellular metabolism.

Table 2: Investigational Framework for Amino Acid Transporter Interaction

| Transporter Target | Experimental Assay | Potential Outcome |

| L-type Amino Acid Transporter 1 (LAT1) | Competitive Radioligand Binding | Determination of binding affinity (Ki) |

| Sodium-Coupled Neutral Amino Acid Transporter 2 (SNAT2) | Cellular Uptake Assay | Measurement of substrate transport or inhibition |

| Alanine-Serine-Cysteine Transporter 2 (ASCT2) | Electrophysiological Studies | Assessment of transporter modulation |

This table outlines a potential research strategy and does not reflect completed studies.

Computational Chemistry and Theoretical Investigations in the Study of 3 3 Amino 4 Bromophenyl Propanoic Acid Systems

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. While specific SAR studies for 3-(3-Amino-4-bromophenyl)propanoic acid are not extensively detailed in publicly available literature, research on analogous systems, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, provides a framework for how such analyses are conducted. These studies reveal that modifications to the aromatic ring and the propanoic acid chain can significantly impact biological effects like anticancer and antimicrobial activities. mdpi.commdpi.com

For instance, in studies of related compounds, the introduction of different substituents on the phenyl ring has been shown to modulate activity. Research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated that adding a phenyl substituent resulted in activity against S. aureus, and further incorporating a 4-NO2 group onto that phenyl ring enhanced activity against both S. aureus and E. faecalis. mdpi.com Similarly, SAR analysis of 3-phenylcoumarin (B1362560) derivatives as Monoamine Oxidase B (MAO-B) inhibitors showed that substitutions on the phenyl ring directly influence inhibitory potency and selectivity. frontiersin.org These examples underscore the principle that small changes to the molecular scaffold, such as altering the position or electronic nature of substituents on the phenyl ring of a compound like this compound, could fine-tune its biological activity.

Key structural features relevant for SAR in this class of compounds include:

The Phenyl Ring: The position and nature of substituents (like the bromine atom and amino group) are critical. Halogen bonds, hydrogen bonds, and hydrophobic interactions involving this ring can dictate binding affinity to a biological target. frontiersin.org

Stereochemistry: The spatial arrangement of atoms can be crucial for fitting into a specific binding pocket.

| Structural Modification | Potential Impact on Activity | Rationale |

| Position of Bromo Group | Altered binding affinity and selectivity | The position of the halogen can change the potential for halogen bonding with protein residues. frontiersin.org |

| Substitution on Amino Group | Modified polarity and hydrogen bonding | Acylation or alkylation of the amino group can change its ability to act as a hydrogen bond donor. |

| Modification of Carboxylic Acid | Changed solubility and bioavailability | Esterification or amidation of the acid group can affect the molecule's ADME properties. |

| Introduction of other Ring Substituents | Fine-tuning of electronic properties and steric effects | Adding electron-withdrawing or -donating groups can modulate the reactivity and interaction profile of the phenyl ring. mdpi.com |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This modeling helps to visualize and quantify the interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. nih.gov Although specific docking studies featuring this compound as the ligand are not prominent in the literature, studies on structurally similar molecules provide insight into the types of interactions it might form.

For example, docking studies of various amino acid derivatives and other small molecules into the active sites of enzymes are common. mdpi.comekb.eg In these simulations, key interactions often involve the functional groups present in this compound:

The amino group can act as a hydrogen bond donor.

The carboxylic acid can act as both a hydrogen bond donor and acceptor, and can also form salt bridges with positively charged amino acid residues like arginine or lysine. mdpi.com

The bromophenyl ring can engage in hydrophobic interactions and potentially form halogen bonds with backbone atoms or specific residues in the binding pocket. mdpi.com

The primary goal of such modeling is to predict the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the protein-ligand interaction. mdpi.com In one study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs targeting the tubulin–combretastatin A-4 binding site, binding affinities were found to range from -6.502 to -8.341 kcal/mol, with hydrogen and halogen bonds being the primary stabilizing interactions. mdpi.com This demonstrates how the bromo-substituted phenyl structure can contribute effectively to binding within a protein's active site.

| Interaction Type | Potential Interacting Residues | Structural Component of Ligand |

| Hydrogen Bond | Asp, Glu, Asn, Gln, Ser, Thr | Amino group, Carboxylic acid group |

| Ionic Bond (Salt Bridge) | Arg, Lys, His | Carboxylic acid group (ionized) |

| Hydrophobic Interaction | Ala, Val, Leu, Ile, Phe, Trp | Phenyl ring |

| Halogen Bond | Backbone carbonyls, Electron-rich residues | Bromine atom |

| π-π Stacking | Phe, Tyr, Trp, His | Phenyl ring |

In Silico Prediction of Biological Activities and Toxicity

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic properties and low toxicity, thereby reducing late-stage failures. nih.gov Various computational platforms, such as SwissADME and ProTox-II, are used to estimate these properties based on a molecule's chemical structure. mdpi.com

For a molecule like this compound, these tools can predict a range of parameters. While direct published predictions for this specific compound are scarce, analysis of similar structures in the literature provides expected outcomes. For instance, studies on bromophenyl-containing triazole analogs predicted good gastrointestinal absorption and blood-brain barrier (BBB) permeance. mdpi.com

Toxicity prediction is another key aspect. Web servers like ProTox-II can estimate toxicological endpoints such as LD50 (median lethal dose), carcinogenicity, and mutagenicity. nih.gov For a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, ProTox-II predicted LD50 values between 440 and 500 mg/kg, placing them in toxicity class IV (300 < LD50 ≤ 2000 mg/kg). mdpi.com Such predictions are invaluable for prioritizing which compounds should proceed to more rigorous and expensive experimental testing.

| ADMET Parameter | Predicted Property | Significance in Drug Development |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Variable | Important for drugs targeting the central nervous system. mdpi.com |

| CYP Inhibition | Possible | Predicts potential for drug-drug interactions, as Cytochrome P450 enzymes are key to drug metabolism. nih.gov |

| Lipinski's Rule of Five | Likely Compliant | Suggests the molecule has drug-like physicochemical properties for oral administration. mdpi.com |

| LD50 (rat, acute oral) | Predicted Class IV-V | Provides an initial estimate of acute toxicity. mdpi.com |

| Mutagenicity | Likely Negative | Predicts whether the compound is likely to cause genetic mutations. nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different three-dimensional arrangements (conformations) that a molecule can adopt due to the rotation around its single bonds. For a flexible molecule like this compound, understanding its preferred conformations is crucial, as the bioactive conformation (the shape it adopts when binding to a target) may not be its lowest energy state in solution.

Molecular Dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. mdpi.com An MD simulation can reveal how a ligand like this compound behaves in a dynamic environment, such as in water or when approaching a protein binding site. These simulations provide insights into:

Conformational Flexibility: Identifying the most stable and frequently adopted shapes of the molecule.

Solvation Effects: Understanding how interactions with water molecules influence the molecule's conformation and availability to bind a target.

Binding Dynamics: Observing the process of a ligand entering a protein's active site and the stability of the resulting complex over time.

For example, MD simulations of amino acids and peptides in aqueous solutions have been used to detail reaction mechanisms and molecular interactions at a microscopic level. mdpi.com By applying similar methods to this compound, researchers could determine the rotational barriers of the propanoic acid side chain and the preferred orientation of the amino and carboxyl groups relative to the phenyl ring. This information is vital for rational drug design, as it helps in pre-organizing a ligand's structure to better fit a known binding site, potentially increasing its affinity and efficacy.

Exploration of Structural Variants and Their Divergent Research Applications Within the 3 Amino Bromophenylpropanoic Acid Class

Stereoisomeric Forms (R and S Enantiomers) and Their Pharmacological Differences

The chirality of 3-amino-bromophenylpropanoic acid derivatives is a critical determinant of their biological activity. The spatial arrangement of the amino group, phenyl ring, and carboxylic acid around the chiral center dictates how the molecule interacts with its biological targets, such as enzymes and receptors. While specific pharmacological studies on the enantiomers of 3-(3-amino-4-bromophenyl)propanoic acid are not extensively detailed in the available literature, the distinct applications of the stereoisomers of its positional isomer, 3-amino-3-(4-bromophenyl)propionic acid, provide valuable insights into the significance of stereochemistry in this class of compounds.

The (R)- and (S)-enantiomers of these related compounds often serve as building blocks for different therapeutic targets, suggesting they possess distinct pharmacological profiles. For instance, (R)-3-Amino-3-(4-bromophenyl)propionic acid is noted for its role in the development of pharmaceuticals targeting neurological disorders, where it may act as a modulator of neurotransmitter activity. chemimpex.com Conversely, the (S)-enantiomer has been utilized in research related to both neuropharmacology and cancer therapeutics, serving as a precursor for molecules that can influence neurotransmitter systems or exhibit anti-tumor properties. chemimpex.com The differential application of these enantiomers underscores the principle that stereoisomeric forms can have varied biological activities and therapeutic potentials.

| Stereoisomer | Related Compound | Reported Research Applications |

|---|---|---|

| (R)-Enantiomer | 3-Amino-3-(4-bromophenyl)propionic acid | Building block for pharmaceuticals targeting neurological disorders; used in studies of amino acid transport and as a reagent in organic synthesis. chemimpex.com |

| (S)-Enantiomer | 3-Amino-3-(4-bromophenyl)propionic acid | Precursor for compounds in neuropharmacology and cancer therapeutics; used in designing peptide-based drugs and enzyme inhibitors. chemimpex.com |

| (R)-Enantiomer | 3-Amino-3-(3-bromophenyl)propionic acid | Building block for therapeutics targeting neurological conditions like depression and anxiety by modulating neurotransmitter systems. chemimpex.com |

Protected Amino Acid Derivatives (e.g., Fmoc-, Boc-protected) in Peptide Synthesis

In the field of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the amino and carboxylic acid groups of amino acid building blocks must be temporarily masked or "protected" to ensure the controlled, stepwise formation of the peptide chain. For unnatural amino acids like this compound, the most common protecting groups for the α-amino group are 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc).

Fmoc-protected derivatives are widely used in modern peptide synthesis. chemimpex.comchemimpex.com The Fmoc group is stable under acidic conditions but can be readily removed by a mild base, typically piperidine. This orthogonality allows for the selective deprotection of the N-terminus before the coupling of the next amino acid, while acid-labile protecting groups on the amino acid side chains remain intact. Fmoc-protected (R)- and (S)-enantiomers of bromophenylpropionic acid derivatives are described as valuable building blocks for creating bioactive peptides and pharmaceuticals, with the bromine atom offering a site for further functionalization. chemimpex.comchemimpex.com

The Boc protecting group, an alternative to Fmoc, is employed in a different chemical strategy. Boc-SPPS involves the use of a moderate acid, such as trifluoroacetic acid (TFA), to remove the N-terminal Boc group. peptide.comnih.gov This method may be advantageous for the synthesis of certain hydrophobic or difficult sequences. peptide.com The choice between Fmoc and Boc chemistry depends on the specific peptide sequence, the desired final product, and the other protecting groups used in the synthesis. peptide.compeptide.com

| Feature | Fmoc Protection Strategy | Boc Protection Strategy |

|---|---|---|

| Protecting Group | 9-fluorenylmethoxycarbonyl | tert-butyloxycarbonyl |

| Deprotection Condition | Mild base (e.g., Piperidine) | Moderate acid (e.g., Trifluoroacetic Acid - TFA) peptide.com |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile but requires stronger acid for cleavage (e.g., Bzl) peptide.com |

| Final Cleavage from Resin | Strong acid (e.g., TFA) | Very strong acid (e.g., HF, TFMSA) peptide.comnih.gov |

| Key Advantage | Milder overall conditions; easier preparation of protected peptide fragments. peptide.com | Can be more effective for hydrophobic or aggregation-prone sequences. peptide.comnih.gov |

Derivatives with Modified Phenyl Ring Substitutions and Their Impact on Activity

Modifying the substituents on the phenyl ring of 3-aminophenylpropanoic acid derivatives is a key strategy in medicinal chemistry to alter the compound's steric, electronic, and hydrophobic properties. These changes can profoundly impact biological activity, receptor binding affinity, and metabolic stability. While specific structure-activity relationship (SAR) studies on this compound are limited, research on analogous structures provides clear evidence of this principle.

Studies on related scaffolds demonstrate that the nature and position of substituents on the phenyl ring are critical for biological function. For example, in a series of 3-phenylcoumarin (B1362560) derivatives, substitutions on the 3-phenyl ring were shown to be determinants of inhibitory potency against monoamine oxidase B (MAO-B). frontiersin.org Similarly, research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed that the introduction of various heterocyclic substituents led to potent and broad-spectrum antimicrobial activity against multidrug-resistant pathogens. nih.gov Another study found that for a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the addition of an oxime moiety to a substituent on the phenyl ring significantly enhanced antiproliferative activity against cancer cells. mdpi.com These examples collectively highlight that modifying the phenyl ring is a powerful tool for optimizing the therapeutic potential of a lead compound.

| Analogous Compound Class | Phenyl Ring Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acids | Addition of various heterocyclic substituents | Exhibited potent, structure-dependent antimicrobial activity against ESKAPE bacteria and drug-resistant Candida species. | nih.gov |

| 3-phenylcoumarins | Functionalization of the 3-phenyl ring system | Determined the potency of inhibition against monoamine oxidase B (MAO-B). | frontiersin.org |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acids | Introduction of an oxime moiety to an acetylphenyl group | Significantly enhanced antiproliferative activity against A549 lung cancer cells. | mdpi.com |

| Amino/Nitro 3-arylcoumarins | Position of nitro and amino groups on the coumarin (B35378) and 3-aryl rings | A nitro group at the 6-position of the coumarin moiety was found to be essential for antibacterial activity against S. aureus. | mdpi.com |

Derivatives with Altered Propanoic Acid Chain Linkages

The propanoic acid portion of this compound is fundamental to its function as an amino acid analog. This three-carbon chain provides a specific spatial relationship between the terminal carboxylic acid group, the amino group, and the substituted phenyl ring. Alterations to this chain, such as changing its length, rigidity, or the nature of the acidic group, can have a dramatic effect on biological activity.

The free carboxyl group is often essential for interaction with biological targets. For instance, in a study of related antiproliferative compounds, the esterification of the carboxyl group on the propanoic acid chain resulted in a significant loss of activity, indicating that the negatively charged carboxylate is likely involved in a critical binding interaction, such as forming a salt bridge with a positively charged residue in a protein's active site. mdpi.com

Genetic Code Expansion and Non-Canonical Amino Acid Incorporation in Protein Engineering

Genetic code expansion is a powerful technology in synthetic biology that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins within living cells. nih.govresearchgate.net This technique allows researchers to move beyond the 20-22 naturally encoded amino acids and install novel chemical functionalities into proteins, thereby creating proteins with enhanced or entirely new properties. researchgate.netfrontiersin.org this compound and its isomers are examples of ncAAs that can be utilized in this technology.

The methodology relies on an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair. nih.govnih.gov This engineered synthetase specifically recognizes the desired ncAA and charges it onto its cognate suppressor tRNA. This tRNA is engineered to recognize a unique codon, typically a reassigned stop codon such as UAG (the amber codon), that has been introduced into the gene of the target protein at the desired location. researchgate.netnih.govyoutube.com When the ribosome encounters this codon during translation, the suppressor tRNA delivers the ncAA, resulting in its incorporation into the growing polypeptide chain.

The incorporation of a bromo-phenylalanine derivative offers several unique advantages for protein engineering:

Biophysical Probes: The bromine atom can be used as a heavy atom to facilitate phasing in X-ray crystallography, aiding in the determination of protein structures.

Chemical Handles: The carbon-bromine bond can serve as a reactive handle for site-specific chemical modifications of the protein after its synthesis, a process known as bio-orthogonal chemistry.

Modulation of Protein Function: The introduction of this bulky, hydrophobic, and electron-withdrawing group can alter the local environment within a protein, potentially modifying its folding, stability, or enzymatic activity. researchgate.net

By expanding the genetic code to include amino acids like this compound, scientists can design novel proteins for applications in therapeutics, biocatalysis, and materials science. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-amino-4-bromophenyl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. For bromination, electrophilic substitution at the para position is favored due to steric and electronic effects of the amino group . A protecting group strategy (e.g., acetyl or tert-butoxycarbonyl) is critical for the amino group to prevent undesired side reactions during bromination. Final deprotection under acidic or basic conditions yields the target compound. Reaction optimization (temperature, solvent polarity, and catalyst selection) is essential to maximize yield, as competing reactions like over-bromination or oxidation may occur .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar analogs?

- Methodological Answer :

- NMR : The aromatic region (6.5–8.0 ppm) shows distinct splitting patterns due to coupling between the bromine atom and adjacent protons. The amino group’s proton signal (δ ~5 ppm) can be identified via deuterium exchange .

- IR : A sharp peak near 1680 cm⁻¹ confirms the carboxylic acid group, while N–H stretching (3300–3500 cm⁻¹) distinguishes the amino group .

- MS : The molecular ion peak at m/z 258 (C₉H₁₀BrNO₂⁺) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br) confirm the structure .

Q. What solvent systems are optimal for purification via recrystallization or column chromatography?

- Methodological Answer : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility during column chromatography. For recrystallization, mixed solvents like ethanol/water or ethyl acetate/hexane are effective due to the compound’s moderate polarity. Silica gel chromatography with a gradient elution (0–5% methanol in dichloromethane) minimizes tailing caused by the carboxylic acid group .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

- Methodological Answer : The bromine atom serves as a directing group, enabling selective coupling at the ortho position relative to the amino group. However, the electron-donating amino group can reduce the reactivity of the bromine in Pd-catalyzed reactions. Pre-activation with ligands (e.g., XPhos) or microwave-assisted conditions may improve reaction efficiency. Competing pathways (e.g., dehalogenation) require careful monitoring via TLC or LC-MS .

Q. What strategies mitigate contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from differences in assay conditions (pH, ionic strength) or metabolite interference. Standardized protocols for in vitro assays (e.g., pre-incubation with liver microsomes to assess metabolic stability) and orthogonal validation (e.g., SPR for binding affinity) are critical. Recent studies suggest that the bromine atom enhances membrane permeability, but this must be balanced against potential off-target effects .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : The carboxylic acid group forms hydrogen bonds with catalytic residues (e.g., serine in hydrolases), while the bromine contributes to hydrophobic interactions. Software like AutoDock Vina or Schrödinger Suite can simulate binding poses .

- MD Simulations : Long-term stability of interactions (≥100 ns trajectories) validates binding modes. The amino group’s protonation state at physiological pH must be considered to avoid false positives .

Q. What are the challenges in quantifying this compound in complex matrices (e.g., plasma or tissue homogenates)?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) improves recovery rates by retaining both polar (carboxylic acid) and ionizable (amino) groups .

- LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., m/z 258 → 178 for quantification) enhance specificity. Matrix effects (ion suppression) are minimized using isotope-labeled internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。